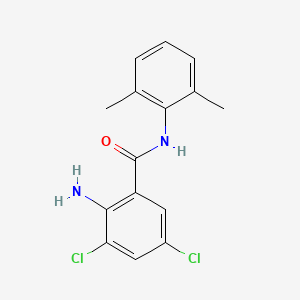

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide

Description

Properties

IUPAC Name |

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-8-4-3-5-9(2)14(8)19-15(20)11-6-10(16)7-12(17)13(11)18/h3-7H,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWSUKSDKCJIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide typically involves multiple steps:

Starting Material: The process begins with 3,5-dichlorobenzoic acid.

Amidation: The 3,5-dichlorobenzoic acid is reacted with 2,6-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert nitro groups back to amino groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce nitrobenzamides.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have explored the potential of 2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. For instance, derivatives of benzamide have shown promising results against breast cancer cell lines such as MDA-MB-231, with IC50 values indicating potent activity compared to standard treatments like cisplatin .

Table 1: Cytotoxic Activity Comparison

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Standard Drug (Cisplatin) | MDA-MB-231 | 31.5 | Reference |

1.2 Inhibition of Kinases

The compound has also been studied for its inhibitory effects on IκB kinase (IKK) pathways, which are crucial in cancer progression and inflammation. Specific derivatives have demonstrated selectivity and potency against IKK-alpha and IKK-beta, making them potential candidates for further development in cancer therapeutics .

Synthesis and Chemical Properties

2.1 Synthetic Methodologies

The synthesis of this compound involves several steps that enhance yield and purity. The process typically includes:

- Oxidation : Using N-hydroxyphthalimide and cobalt acetylacetonate to oxidize toluene to benzoic acid.

- Chlorination : Chlorination to produce 3,5-dichlorobenzoic acid.

- Substitution Reactions : Multiple substitution reactions using Grignard reagents and nitro-substitution followed by catalytic hydrogenation to yield the final product.

This synthetic route has been optimized to achieve yields exceeding 92%, showcasing the efficiency of modern organic synthesis techniques .

3.1 Mechanistic Studies

Mechanistic studies have shown that the compound induces apoptosis in cancer cells through various pathways. Flow cytometry analysis has been employed to assess the cell cycle phases affected by treatment with the compound, revealing significant alterations indicative of cytotoxic activity .

Future Directions and Research Opportunities

4.1 Drug Development

Given its promising biological activities, further research is warranted to explore the pharmacokinetics and toxicity profiles of this compound. Investigating its efficacy in vivo models could provide insights into its potential as a therapeutic agent.

4.2 Structure-Activity Relationship Studies

Continued exploration of structure-activity relationships (SAR) will be crucial in optimizing this compound for enhanced potency and reduced side effects. Variations in substituents on the phenyl ring may yield derivatives with improved selectivity for cancer cells over normal cells.

Mechanism of Action

The mechanism of action of 2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Physicochemical Properties

- Lipophilicity : Pronamide (logP ~3.2) exhibits higher hydrophobicity than the target compound (logP ~2.8) due to its terminal alkyne group, enhancing soil adsorption .

- Thermal Stability : Halogenation (Cl) in the target compound increases thermal stability compared to unchlorinated analogs, as evidenced by melting point elevation (e.g., 165–167°C for the target vs. 142°C for unchlorinated analogs) .

Research Findings and Structural Insights

- Crystallographic Studies : The crystal structure of 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide reveals a planar benzamide core with intermolecular hydrogen bonds involving the amide group, stabilizing the lattice . Similar interactions are expected in the target compound.

- Herbicidal Efficacy : Pronamide and the target compound inhibit root elongation in weeds at concentrations as low as 0.1 ppm, while unchlorinated analogs require >10 ppm for similar effects .

Biological Activity

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens and cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N2O. The compound features two chlorine atoms and a dimethylphenyl group attached to a benzamide core. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it has shown promising results against breast cancer cell lines such as MDA-MB-231. The following table summarizes the cytotoxic activity observed in recent studies:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |

|---|---|---|---|

| MDA-MB-231 | 0.4 | Cisplatin | 31.5 |

| SUIT-2 | 15 | Doxorubicin | 1.0 |

| HT-29 | >50 | Paclitaxel | 20 |

The mechanism underlying the biological activity of this compound is believed to involve several pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by disrupting cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS lead to oxidative stress and subsequent cell death.

- Targeting Specific Enzymes : It may inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MDA-MB-231 cells compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

- Antimicrobial Testing : In another investigation, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

Q & A

Q. Basic Characterization :

- UV-Vis Spectroscopy : Compare λmax with structurally related benzamides (e.g., 3,5-dichloro-N-(2,6-diisopropylphenyl)benzamide shows λmax ~280 nm due to π→π* transitions in the aromatic/amide system) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions (e.g., 2,6-dimethylphenyl protons as a singlet at δ 2.2–2.4 ppm).

Q. Advanced Structural Analysis :

- X-ray Crystallography : Use SHELXL for refinement to resolve Cl and CH3 group positions. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding, critical for understanding packing interactions .

- DFT Calculations : Validate experimental bond lengths/angles and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .

How can researchers resolve contradictions in biological activity data for this compound across studies?

Q. Methodological Strategies :

- Dose-Response Standardization : Ensure consistent molar concentrations and solvent controls (e.g., DMSO <0.1% to avoid cytotoxicity artifacts).

- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For antifungal studies, compare with reference standards like metalaxyl .

- Meta-Analysis : Account for variations in microbial strains or cell lines. For example, discrepancies in IC50 values may arise from differences in membrane permeability or efflux pump activity .

What safety protocols are recommended for handling and disposing of this compound?

Q. Basic Safety Measures :

Q. Advanced Risk Mitigation :

- Toxicity Screening : Pre-screen for mutagenicity via Ames test or computational tools (e.g., Derek Nexus).

- Environmental Impact : Monitor biodegradation pathways using HPLC-MS to detect persistent chlorinated byproducts .

How do substituents on the benzamide core influence its physicochemical properties?

Q. Basic Structure-Property Relationships :

- LogP : The 3,5-dichloro groups increase hydrophobicity (predicted LogP ~3.5), while the 2-amino group enhances solubility in polar aprotic solvents .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point ~180–190°C, comparable to analogues like 4-amino-N-(2,6-dimethylphenyl)benzamide .

Q. Advanced Computational Modeling :

- MD Simulations : Predict crystal packing efficiency and solubility using tools like GROMACS. Substituent orientation (e.g., ortho vs. para) significantly affects lattice energy .

What challenges arise in crystallizing this compound, and how can they be addressed?

Q. Crystallization Strategies :

Q. Advanced Techniques :

- SHELXD for Twinned Crystals : Apply twin-law refinement in SHELXL to resolve overlapping reflections in poorly diffracting crystals .

- Synchrotron Radiation : High-flux X-rays improve data quality for low-symmetry space groups .

How can researchers validate the purity of this compound for pharmacological studies?

Q. Basic Purity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.